REACTION_CXSMILES
|
[C:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)#[N:2].[C:8]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:13]=CC=C[CH:9]=1.C(O)C#C.N(C(OCC)=O)=NC([O-])=O>O1CCCC1>[CH2:13]([N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[C:1]#[N:2])[C:8]#[CH:9]
|
Name
|
|
Quantity
|
51.57 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1NC=CC1
|
Name
|
|
Quantity
|
146.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
43.95 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
ethyl azodicarboxylate
|
Quantity
|
97.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled at +5° C.
|
Type
|
WAIT
|
Details
|
over half an hour at 0° to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the filtrate
|
Type
|
CUSTOM
|
Details
|
an oil was obtained which
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica
|
Type
|
WASH
|
Details
|
Elution with a hexane-ethyl acetate (7-3) mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1C(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |